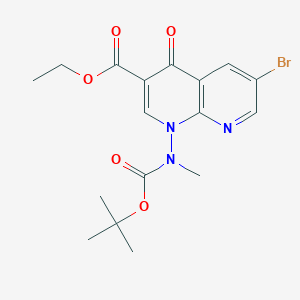
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a bromine atom, a tert-butoxycarbonyl group, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to produce alcohols or carboxylic acids, respectively.
Scientific Research Applications
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and other biochemical processes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butoxycarbonyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Ethyl 6-bromo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-fluoro-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Ethyl 6-iodo-1-((tert-butoxycarbonyl)(methyl)amino)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: The presence of an iodine atom can significantly change the compound’s properties.
Properties
Molecular Formula |
C17H20BrN3O5 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
ethyl 6-bromo-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H20BrN3O5/c1-6-25-15(23)12-9-21(20(5)16(24)26-17(2,3)4)14-11(13(12)22)7-10(18)8-19-14/h7-9H,6H2,1-5H3 |
InChI Key |
YEUFTESFTPGHET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















